2,3,4-Trifluorophenylboronic acid

Beschreibung

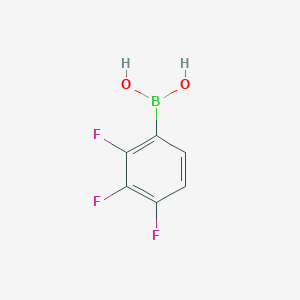

2,3,4-Trifluorophenylboronic acid (C₆H₄BF₃O₂, molecular weight 175.90 g/mol, CAS 226396-32-3) is a fluorinated arylboronic acid characterized by three fluorine substituents at the 2-, 3-, and 4-positions of the phenyl ring. It is commercially available at 96% purity, often containing varying amounts of boronic anhydride as a byproduct . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its electron-withdrawing fluorine substituents, which enhance transmetalation rates in palladium-catalyzed processes . However, its reactivity is counterbalanced by a propensity for rapid protodeborylation under standard reaction conditions, necessitating the use of excess reagent (e.g., 2.4 equivalents) to ensure reaction completion .

Eigenschaften

IUPAC Name |

(2,3,4-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGIPVVEERQWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382556 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-32-3 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Modifications

Limitations

-

Lower yields (28–58%) compared to Grignard methods due to competing homocoupling.

-

Requires rigorous exclusion of oxygen and moisture.

Pinacolborane (HBpin) Route

A less common but efficient method utilizes pinacolborane (HBpin) under Barbier conditions:

Reaction Parameters

Advantages

-

Avoids pre-formed Grignard reagents, simplifying scalability.

-

Compatible with di- and trihaloaryl substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Boronation | 83–90 | >99 | High yield, industrial scalability | Sensitive to moisture/oxygen |

| Suzuki-Miyaura | 28–58 | 95–98 | Functional group tolerance | Low yield, costly catalysts |

| HBpin Barbier | 70–85 | 97–99 | Simplified procedure | Limited substrate scope |

Critical Process Considerations

Solvent Optimization

Purification Techniques

-

Recrystallization solvents : Dichloromethane or 1,2-dichloroethane yield crystalline product with <200 ppm impurities.

-

Silica plug filtration : Used post-solvent removal to eliminate magnesium salts.

Industrial-Scale Adaptations

Patent CN101671352A details a continuous flow variant:

-

Throughput : 0.4 mol scale with 5–10× solvent-to-substrate ratio.

-

Catalyst recycling : Boron ester recovered via distillation (85–90% efficiency).

Analytical Characterization Data

| Parameter | Value | Method | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.38 (dd, J=2.4/8.4 Hz, 1H) | 400 MHz | |

| ¹⁹F NMR | δ −132.95 to −157.90 (m) | 235 MHz | |

| Melting Point | 217–218°C | DSC | |

| HPLC Purity | 99.6% | C18 column |

Environmental and Regulatory Aspects

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant reactions involving 2,3,4-trifluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of biaryl compounds by coupling aryl halides with arylboronic acids.

General Reaction Scheme:

Where:

-

Ar represents an aryl group.

-

X is a halogen (e.g., Cl, Br).

-

Ar' is the 2,3,4-trifluorophenyl group.

Key Features:

-

The reaction typically requires a base (e.g., potassium carbonate) and is performed under inert atmosphere conditions.

-

The presence of fluorine atoms enhances the reactivity and stability of the boronic acid compared to non-fluorinated analogs.

Oxidation Reactions

This compound can undergo oxidation to form corresponding phenols or arylated products through conjugate addition reactions. This transformation can be facilitated by various oxidizing agents and has implications in synthesizing complex organic molecules.

Amidation Reactions

Recent studies have shown that boronic acids can catalyze amidation reactions effectively. In these reactions, amines react with carboxylic acids to form amides in the presence of boronic acid catalysts.

Mechanism Overview:

-

The reaction proceeds through the formation of acyloxyboron intermediates.

-

The presence of electron-withdrawing groups like fluorine enhances the catalytic activity of boronic acids in these transformations .

Comparative Reactivity and Stability

The reactivity of this compound compared to other fluorinated phenylboronic acids can be summarized as follows:

| Boronic Acid | Deboronation Rate (t₁/₂ min) | Relative Transmetalation Rate (k rel) |

|---|---|---|

| Phenylboronic Acid | 1 | 1 |

| 2-Fluorophenylboronic Acid | 42 | 1 |

| 3-Fluorophenylboronic Acid | 2 | 1 |

| 4-Fluorophenylboronic Acid | 5 | 1 |

| This compound | 6 | 156 |

This table illustrates that while the deboronation rate for this compound is moderate, its transmetalation rate is significantly enhanced due to the electron-withdrawing effects of fluorine substituents .

Pharmaceutical Chemistry

The unique properties of this compound make it valuable in medicinal chemistry for developing enzyme inhibitors and pharmaceutical intermediates. It has been identified as a potent inhibitor against certain β-lactamases, indicating its potential role in combating antibiotic resistance .

Material Science

In addition to its applications in pharmaceuticals, this compound is also utilized in synthesizing advanced materials such as polymers and electronic components due to its ability to form stable carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antidiabetic Agents

TFPBA has been studied for its potential use in treating metabolic disorders such as diabetes and insulin resistance. Boronic acids are known to inhibit enzymes involved in glucose metabolism, making them candidates for the development of antidiabetic drugs. TFPBA's ability to modulate free fatty acid levels may also contribute to its therapeutic effects in metabolic syndrome and related conditions .

1.2 Cancer Treatment

Research indicates that boronic acids, including TFPBA, may have applications in oncology due to their ability to inhibit certain proteases involved in cancer progression. For example, TFPBA has been investigated for its potential to inhibit tumor growth by targeting specific pathways related to cell proliferation and survival .

1.3 Cardiovascular Health

TFPBA has shown promise in the management of cardiovascular diseases by modulating lipid profiles and improving insulin sensitivity. Its use in formulations aimed at reducing triglyceride levels can aid in preventing conditions like atherosclerosis and coronary artery disease .

Organic Synthesis

2.1 Suzuki-Miyaura Coupling

One of the most significant applications of TFPBA is as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the synthesis of biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups enhances the electronic properties of the resulting compounds, making them more reactive and selective .

2.2 Synthesis of Functional Materials

TFPBA is utilized in the preparation of functional materials, including polymers and nanomaterials. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can be exploited for creating stimuli-responsive materials that have applications in drug delivery systems and biosensing technologies .

Agrochemical Applications

3.1 Pesticide Development

In agrochemistry, TFPBA is explored for its potential use as a building block in the synthesis of new pesticides. The trifluoromethyl group can enhance the biological activity of pesticide formulations by improving their stability and efficacy against target pests .

3.2 Herbicides

Research into boronic acids has also indicated their potential as herbicides due to their ability to disrupt plant growth regulators. TFPBA's unique properties may contribute to developing selective herbicides that minimize environmental impact while effectively controlling weed populations .

Material Science

4.1 Sensor Development

TFPBA has been investigated for use in sensor technology due to its ability to form complexes with various analytes. Its boronic acid moiety can selectively bind diols and other compounds, making it suitable for developing chemical sensors that detect specific biomolecules or environmental pollutants .

4.2 Coatings and Adhesives

The unique chemical properties of TFPBA allow it to be used in formulating advanced coatings and adhesives that require strong bonding capabilities under varying environmental conditions. These materials are crucial in industries ranging from automotive to electronics .

Case Studies

Wirkmechanismus

2,3,4-Trifluorophenylboronic acid can be compared with other trifluorophenylboronic acids, such as 2,4,6-Trifluorophenylboronic acid and 3,4,5-Trifluorophenylboronic acid. While all these compounds are used in similar coupling reactions, their reactivity and selectivity can vary based on the position of the fluorine atoms on the phenyl ring. This positional variation can influence the electronic properties and steric hindrance, thereby affecting the overall reaction outcome .

Vergleich Mit ähnlichen Verbindungen

Table 1: Reactivity and Stability of Fluorinated Phenylboronic Acids

Structural and Stability Considerations

- Ortho-Fluorine Effects : Ortho-substituted fluorines (e.g., 2-position in this compound) increase steric strain and electron-withdrawing effects, accelerating transmetalation but also promoting protodeborylation .

- Thermal Stability: this compound decomposes at lower temperatures compared to non-ortho-substituted analogs like 3,4,5-trifluorophenylboronic acid, which forms stable columnar π-stacked structures in crystalline phases .

- Synthetic Challenges : Isomers such as 2,3,6-trifluorophenylboronic acid are difficult to employ in couplings due to mismatched transmetalation and deboronation rates, unlike 2,3,4- and 3,4,5-trifluoro analogs .

Notes on Handling and Usage

- Protodeborylation Mitigation : Use 2.4 equivalents of this compound in reactions to compensate for its instability .

- Storage : Store under inert conditions to minimize anhydride formation and degradation .

- Alternative Catalysts: For reactions requiring higher stability, 3,4,5-trifluorophenylboronic acid or non-ortho-substituted analogs are recommended .

Biologische Aktivität

Introduction

2,3,4-Trifluorophenylboronic acid (TFPBA), with the chemical formula C₆H₄BF₃O₂ and CAS number 226396-32-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of TFPBA, focusing on its role in chemical reactions, interaction with biological targets, and implications for drug development.

TFPBA is characterized by the presence of three fluorine atoms positioned at the 2, 3, and 4 positions on the phenyl ring. This substitution pattern significantly influences its reactivity and biological interactions. The compound has a molecular weight of 175.9 g/mol and is typically available as a white to orange crystalline solid. It is soluble in methanol but insoluble in water, which can affect its bioavailability in biological systems .

Mechanistic Insights

The biological activity of TFPBA is primarily linked to its ability to form reversible covalent bonds with diols through the boronate ester mechanism. This property has been exploited in various applications, including:

- Enzyme Inhibition : TFPBA has been shown to inhibit certain enzymes by binding to their active sites. For instance, studies indicate that it can act as an inhibitor of β-glucuronidase, an enzyme involved in drug metabolism .

- Fluorescent Probes : The compound's ability to bind diols has led to its use in fluorescent sensing applications. For example, TFPBA can enhance the fluorescent intensity of specific sensors when bound to target biomolecules .

Case Studies and Research Findings

-

Cross-Coupling Reactions : TFPBA has been utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Research indicates that it can participate effectively in these reactions under microwave conditions, yielding various biaryl compounds with potential pharmaceutical applications .

Reaction Conditions Yield (%) Observations 0.5 mmol aryl halide + 0.75 mmol TFPBA 85% High efficiency under microwave irradiation Concentration effects Decreased yield at high concentrations Solubility issues noted - Antioxidant Properties : Preliminary studies suggest that TFPBA may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The exact mechanisms remain under investigation but may involve the modulation of reactive oxygen species (ROS) levels .

- Binding Studies : In binding studies with various diols, TFPBA demonstrated significant changes in fluorescence intensity, indicating strong interactions that could be harnessed for biosensing applications . The binding constants were determined under physiological conditions, highlighting its potential utility in biological settings.

Toxicology and Safety Profile

While TFPBA shows promise in various applications, safety data indicate that it can cause skin and eye irritation upon contact. Proper handling and safety measures are recommended when working with this compound . The long-term effects of exposure have not been extensively studied, necessitating further research into its toxicological profile.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,3,4-Trifluorophenylboronic acid that influence experimental handling?

- Answer : Key properties include a molecular weight of 175.90 g/mol, a melting point of 290–295°C, and a density of 1.4±0.1 g/cm³ . The compound is prone to protodeborylation under standard reaction conditions, necessitating storage in cold (0–6°C), anhydrous environments to minimize decomposition . Solubility in polar aprotic solvents (e.g., DMF, THF) is recommended for synthetic applications, while aqueous solutions require pH adjustment to stabilize the boronic acid moiety .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR (e.g., δ 192.5 ppm for carbonyl groups in related compounds) confirm structural integrity and fluorination patterns .

- HRMS : High-resolution mass spectrometry (e.g., observed m/z 238.0484 for [M+H]) validates molecular weight and purity .

- FTIR/Raman : Detect vibrational modes associated with B–O (1350–1450 cm) and C–F (1100–1250 cm) bonds, critical for functional group analysis .

- XRD : Determines crystal packing and π-stacking behavior, as seen in related fluorophenylboronic acids .

Q. How should researchers handle this compound to ensure stability during storage and reactions?

- Answer : Store at 0–6°C in inert atmospheres (e.g., argon) to prevent moisture absorption and oxidative deborylation . For reactions, use degassed solvents and maintain pH >7 to stabilize the boronate ester intermediate. Excess boronic acid (≥2.4 equivalents) compensates for protodeborylation losses in cross-coupling reactions .

Advanced Research Questions

Q. How can protodeborylation of this compound be minimized in Suzuki-Miyaura couplings?

- Answer : Protodeborylation is mitigated by:

- Reagent Excess : Use 2.4 molar equivalents to offset decomposition .

- Base Selection : Weak bases (e.g., KCO) reduce boronic acid degradation compared to strong bases like NaOH .

- Temperature Control : Reactions at ≤60°C minimize thermal instability .

- Additives : Stabilizing agents like tricyclohexylphosphine or ionic liquids improve boronic acid longevity in Pd-catalyzed systems .

Q. What computational approaches are suitable for modeling the electronic and conformational behavior of this compound?

- Answer :

- DFT/B3LYP : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Solvation Free Energy : Simulate solvation in water, acetone, or chloroform to assess solubility and aggregation tendencies .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by aligning electrostatic potentials of fluorine substituents .

Q. How does the fluorine substitution pattern affect the catalytic activity of this compound in direct polycondensation reactions?

- Answer : The electron-withdrawing nature of fluorine enhances Lewis acidity, facilitating activation of carboxylic acids in polycondensation with amines. Compared to non-fluorinated analogs, the 2,3,4-trifluoro arrangement balances steric hindrance and electronic effects, enabling efficient amide bond formation. This was demonstrated in the synthesis of polyamides with controlled molecular weights .

Q. What strategies resolve contradictions between experimental and theoretical data for fluorinated boronic acids?

- Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated isotropic shielding constants .

- Solvent Effects : Adjust computational models to include solvent interactions (e.g., PCM or COSMO solvation) for better agreement with experimental UV-Vis or fluorescence data .

- Crystallographic Refinement : Use single-crystal XRD to resolve discrepancies in predicted vs. observed bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.